

# Pardoprunox Hydrochloride: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Pardoprunox hydrochloride*

Cat. No.: *B1678467*

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An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile

## Abstract


**Pardoprunox hydrochloride** is a novel psychotropic agent that has been investigated for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics.

Pardoprunox acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor. This document details its receptor binding affinities, functional activities, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for the in vitro characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

## Chemical Structure and Identity

**Pardoprunox hydrochloride** is the hydrochloride salt of Pardoprunox. Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular structure.

Table 1: Chemical Identification of **Pardoprunox Hydrochloride**

Identifier	Value	Citation
IUPAC Name	7-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride	[1]
Synonyms	SLV-308 hydrochloride, DU-126891 hydrochloride	[2]
CAS Number	269718-83-4	[2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClN <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	269.73 g/mol	[1]
Chemical Structure	 Pardoprunox Hydrochloride Chemical Structure	[2]

## Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its formulation development and pharmacokinetic profile. The following table summarizes the key physicochemical properties of **Pardoprunox hydrochloride**.

Table 2: Physicochemical Properties of **Pardoprunox Hydrochloride**

Property	Value	Source
Physical State	Solid powder	N/A
Water Solubility	7.88 mg/mL (predicted)	[1]
logP	1.25 (predicted)	[1]
pKa (Strongest Acidic)	9.46 (predicted)	[1]
pKa (Strongest Basic)	7.37 (predicted)	[1]
Melting Point	Not available	N/A

## Pharmacology

Pardoprunox exhibits a unique pharmacological profile as a multimodal-acting agent targeting key neurotransmitter systems implicated in motor control and mood regulation.

## Mechanism of Action

**Pardoprunox hydrochloride** is a partial agonist of the dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT<sub>1A</sub> receptor.[3][4] It also displays lower affinity for the dopamine D4 and  $\alpha$ 1-adrenergic receptors.[4] This combination of activities is thought to contribute to its potential therapeutic effects in Parkinson's disease by providing a balanced dopaminergic stimulation while potentially mitigating the side effects associated with full dopamine agonists.

## Receptor Binding and Functional Activity

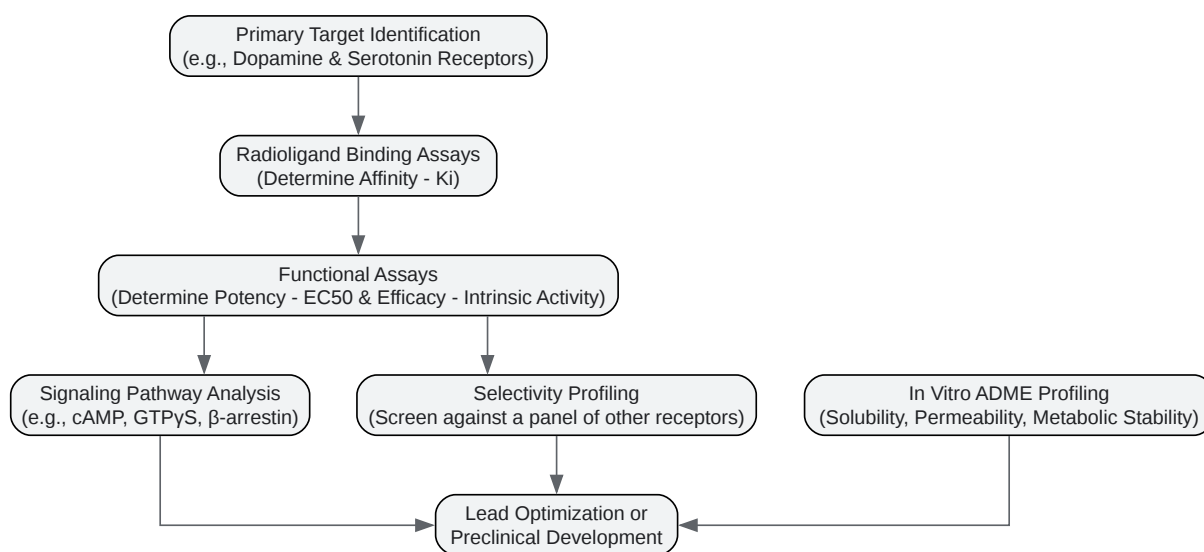
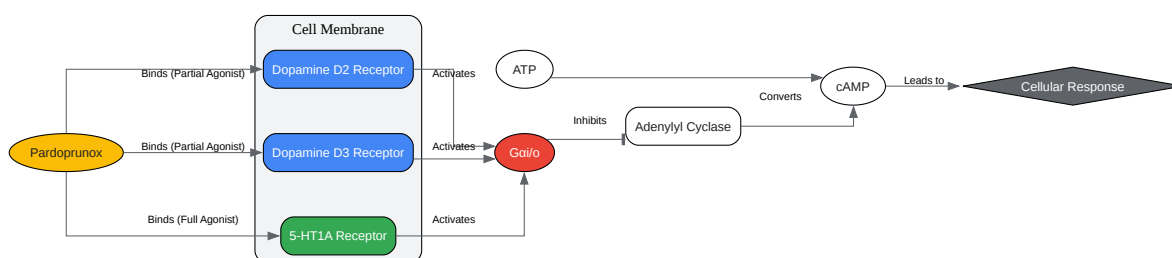
The affinity and functional activity of Pardoprunox at its primary targets have been characterized in vitro.

Table 3: Receptor Binding Affinities and Functional Activities of Pardoprunox

Target	Parameter	Value	Citation
Dopamine D2 Receptor	pKi	8.1	<a href="#">[4]</a>
pEC50 (cAMP)	8.0	<a href="#">[3]</a>	
Intrinsic Activity	50%	<a href="#">[4]</a>	
Dopamine D3 Receptor	pKi	8.6	<a href="#">[4]</a>
pEC50 ([ <sup>35</sup> S]GTPγS)	9.2	<a href="#">[3]</a>	
Intrinsic Activity	67%	<a href="#">[4]</a>	
Serotonin 5-HT1A Receptor	pKi	8.5	<a href="#">[4]</a>
pEC50 (cAMP)	6.3	<a href="#">[3]</a>	
Intrinsic Activity	100% (full agonist)	<a href="#">[4]</a>	
Dopamine D4 Receptor	pKi	7.8	<a href="#">[4]</a>
α1-Adrenergic Receptor	pKi	7.8	

## Signaling Pathways

As a G-protein coupled receptor (GPCR) ligand, Pardoprunox modulates intracellular signaling cascades. Its partial agonism at D2/D3 receptors and full agonism at 5-HT1A receptors, all of which are G<sub>ai/o</sub>-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



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- To cite this document: BenchChem. [Pardoprunox Hydrochloride: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678467#pardoprunox-hydrochloride-chemical-structure-and-properties]

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